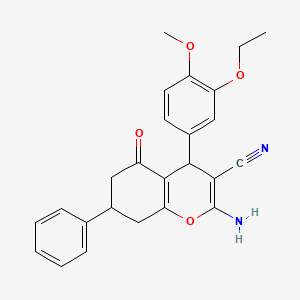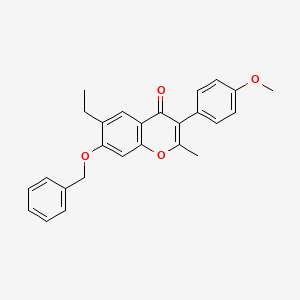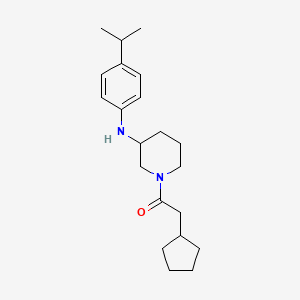![molecular formula C21H22BrFN4O3 B5144274 N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, commonly known as BFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BFE is a small molecule that belongs to the category of piperazine derivatives and has been shown to possess promising biological activities.
作用机制
The exact mechanism of action of BFE is not fully understood. However, it is believed that BFE exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, BFE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. BFE has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BFE has been shown to have various biochemical and physiological effects. For example, BFE has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. BFE has also been shown to inhibit the growth and migration of cancer cells. In addition, BFE has been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
BFE has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. BFE is also relatively stable and can be easily synthesized in the laboratory. However, BFE has some limitations as well. For example, its low solubility in water can make it difficult to administer in vivo. Also, the exact mechanism of action of BFE is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on BFE. One area of interest is the development of BFE derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BFE for the treatment of specific diseases, such as cancer and inflammatory diseases. Furthermore, the elucidation of the exact mechanism of action of BFE could provide valuable insights into its therapeutic potential. Finally, the development of new methods for the synthesis of BFE and its derivatives could facilitate their use as research tools.
合成方法
The synthesis of BFE involves the reaction of 4-bromobenzoyl chloride with 1-piperazineethanol in the presence of a base, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride in the presence of a coupling agent. The final product is obtained after purification through column chromatography and recrystallization. The yield of BFE is typically around 40%, and the purity is over 98%.
科学研究应用
BFE has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and liver cancer. BFE has also been found to possess significant antibacterial and antifungal activities. Furthermore, BFE has been shown to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-16-3-1-15(2-4-16)21(30)27-13-11-26(12-14-27)10-9-24-19(28)20(29)25-18-7-5-17(23)6-8-18/h1-8H,9-14H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCLVPWGHUBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-fluorophenyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5144199.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![diethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144219.png)
![6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5144222.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5144241.png)

![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)

![1-[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5144291.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)